N-methyl-3-nitroisonicotinamide
Description
However, based on its name, the compound likely features a pyridine ring (isonicotinamide backbone) with a nitro (-NO₂) group at position 3 and a methyl (-CH₃) substituent on the amide nitrogen.
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-methyl-3-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-8-7(11)5-2-3-9-4-6(5)10(12)13/h2-4H,1H3,(H,8,11) |
InChI Key |
QVTFOGQFKBPASR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
While direct data on N-methyl-3-nitroisonicotinamide is absent, comparisons can be drawn to compounds in the evidence with analogous functional groups or structural motifs:
6-Methoxynicotinamide ()
- Structure : A nicotinamide derivative with a methoxy (-OCH₃) group at position 6 of the pyridine ring.
- Key Differences : Unlike the target compound, it lacks a nitro group and features a methoxy substituent instead. Methoxy groups are typically electron-donating, whereas nitro groups are electron-withdrawing, which may alter reactivity or biological activity.
3-Chloro-N-Phenyl-Phthalimide ()
- Structure : A phthalimide derivative with a chloro (-Cl) substituent and phenyl group.
- Key Differences: While structurally distinct (phthalimide vs. pyridine backbone), both compounds feature aromatic rings with electron-withdrawing groups (chloro vs. nitro). Such groups influence polymerization reactions, as seen in its role as a monomer for polyimides .
- Applications : Used in polymer synthesis, highlighting the importance of substituent purity in industrial processes.
N-Nitrosodimethylamine (NDMA) (Evidences 2–5)
- Structure: A nitrosamine with a nitroso (-N-NO) group.
- Key Differences: NDMA’s nitroso group differs from the nitro group in the target compound but shares nitrogen-containing functional groups. NDMA is a potent carcinogen, whereas nitro groups in pharmaceuticals may modulate toxicity or bioactivity.
- Safety Profile: NDMA requires stringent handling protocols (e.g., enclosed systems, OSHA compliance) due to its carcinogenicity .
Data Table: Comparison of Related Compounds
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic reactivity, which may influence interactions in biological systems or material properties .
- Toxicity Considerations: While NDMA’s nitroso group is carcinogenic, nitro groups in other compounds (e.g., antibiotics) may have therapeutic roles, underscoring the need for targeted toxicity studies .
- Synthetic Utility : High-purity substituted aromatic compounds (e.g., 3-chloro-N-phenyl-phthalimide) are critical in polymer chemistry, suggesting similar quality standards would apply to This compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
